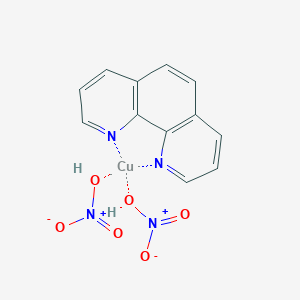
Dinitrato(1,10-phenanthroline)copper(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinitrato(1,10-phenanthroline)copper(II) is a coordination compound consisting of copper ions, 1,10-phenanthroline ligands, and nitrate anions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dinitrato(1,10-phenanthroline)copper(II) can be synthesized through a reaction between copper(II) nitrate and 1,10-phenanthroline in an aqueous solution. The reaction typically involves dissolving copper(II) nitrate in water and then adding 1,10-phenanthroline to the solution. The mixture is stirred and heated to facilitate the formation of the coordination compound. The resulting product is then filtered, washed, and dried to obtain pure Dinitrato(1,10-phenanthroline)copper(II) .
Industrial Production Methods
While specific industrial production methods for Dinitrato(1,10-phenanthroline)copper(II) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dinitrato(1,10-phenanthroline)copper(II) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the compound can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: The 1,10-phenanthroline ligand can be replaced by other ligands in coordination chemistry reactions.
Complexation Reactions: The compound can form complexes with other metal ions and ligands.
Common Reagents and Conditions
Common reagents used in reactions involving Dinitrato(1,10-phenanthroline)copper(II) include reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., hydrogen peroxide), and various ligands (e.g., ethylenediamine). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving Dinitrato(1,10-phenanthroline)copper(II) depend on the specific reaction conditions and reagents used. For example, in redox reactions, the products may include reduced or oxidized forms of copper, while substitution reactions may yield new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Chemistry
Dinitrato(1,10-phenanthroline)copper(II) serves as a catalyst in various organic synthesis reactions. Its catalytic properties are particularly notable in:
- Oxidative Carbonylation : The compound facilitates the transformation of alkenes into carbonyl compounds.
- Cyclohexane Oxidation : It aids in the selective oxidation of cyclohexane to produce cyclohexanol and cyclohexanone.
Biology
The biological potential of copper complexes has been extensively studied, highlighting several applications:
- DNA Interactions : Dinitrato(1,10-phenanthroline)copper(II) has been shown to interact with DNA, leading to oxidative damage and potential applications in cancer therapy.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens due to its ability to penetrate cell membranes and induce oxidative stress .
Medicine
The medicinal applications of Dinitrato(1,10-phenanthroline)copper(II) are promising:
- Anticancer Agent : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress. Studies have shown its effectiveness against multiple cancer cell lines, including breast and lung cancers .
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of Dinitrato(1,10-phenanthroline)copper(II) on various cancer cell lines. Results indicated that the compound selectively induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that Dinitrato(1,10-phenanthroline)copper(II) exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to generate reactive oxygen species upon entering bacterial cells.
Case Study 3: Toxicity Evaluation
A toxicity assessment conducted on animal models revealed that Dinitrato(1,10-phenanthroline)copper(II) did not significantly alter hepatic enzyme levels or induce acute toxicity. This finding supports its potential development as a therapeutic agent with a favorable safety profile.
Mecanismo De Acción
The mechanism of action of Dinitrato(1,10-phenanthroline)copper(II) involves several pathways:
DNA Interaction: The compound can bind to DNA, causing structural changes and cleavage, which can lead to cell death.
Oxidative Stress: Copper ions in the compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular processes, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
Dinitrato(1,10-phenanthroline)copper(II) can be compared with other similar compounds, such as:
Copper(II) and silver(I)-1,10-phenanthroline-5,6-dione complexes: These compounds also interact with DNA and exhibit antimicrobial activity.
Copper(II) complexes with 2,2’-bipyridine: These complexes have similar coordination chemistry and biological activities.
Copper(II) complexes with picolinate: These compounds share similar structural features and applications in catalysis and medicine.
The uniqueness of Dinitrato(1,10-phenanthroline)copper(II) lies in its specific combination of copper ions, 1,10-phenanthroline ligands, and nitrate anions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
19319-88-1 |
|---|---|
Fórmula molecular |
C12H8CuN4O6 |
Peso molecular |
367.76 g/mol |
Nombre IUPAC |
copper;1,10-phenanthroline;dinitrate |
InChI |
InChI=1S/C12H8N2.Cu.2NO3/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*2-1(3)4/h1-8H;;;/q;+2;2*-1 |
Clave InChI |
XOCNEEJNJTZFKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Pictogramas |
Oxidizer; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















